3-Piperidino-1,1-di(2-thienyl)but-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Piperidino-1,1-di(2-thienyl)but-1-ene is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidino-1,1-di(2-thienyl)but-1-ene typically involves the reaction of piperidine with 1,1-di(2-thienyl)but-1-ene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques and equipment to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-Piperidino-1,1-di(2-thienyl)but-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a ketone or an aldehyde, while reduction may produce an alcohol .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential effects on biological systems, including its interaction with opioid receptors.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Piperidino-1,1-di(2-thienyl)but-1-ene involves its interaction with opioid receptors in the body. These receptors are part of the central nervous system and are involved in the regulation of pain and other physiological processes. The compound binds to these receptors and activates them, leading to the production of analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 3-Piperidino-1,1-di(2-thienyl)but-1-ene include:
Piperidylthiambutene: This compound has a similar structure and is also an opioid.
Piperidinohton: Another compound with a similar structure and properties.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the unique effects it produces when interacting with opioid receptors. Its distinct chemical properties make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
54160-31-5 |
---|---|
Molekularformel |
C17H21NS2 |
Molekulargewicht |
303.5 g/mol |
IUPAC-Name |
1-(4,4-dithiophen-2-ylbut-3-en-2-yl)piperidine |
InChI |
InChI=1S/C17H21NS2/c1-14(18-9-3-2-4-10-18)13-15(16-7-5-11-19-16)17-8-6-12-20-17/h5-8,11-14H,2-4,9-10H2,1H3 |
InChI-Schlüssel |
FQRWJLVMJCKSME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C(C1=CC=CS1)C2=CC=CS2)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.